Methyl 2-fluoro-4-(4-fluorophenyl)benzoate
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Overview
Description
Methyl 2-fluoro-4-(4-fluorophenyl)benzoate is an organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of two fluorine atoms attached to the aromatic ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-(4-fluorophenyl)benzoate typically involves the esterification of 2-fluoro-4-(4-fluorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(4-fluorophenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-fluoro-4-(4-fluorophenyl)benzoic acid.
Reduction: 2-fluoro-4-(4-fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-4-(4-fluorophenyl)benzoate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-(4-fluorophenyl)benzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the additional fluorophenyl group.
Methyl 4-fluorobenzoate: Contains a single fluorine atom on the aromatic ring.
Methyl 2,4-difluorobenzoate: Contains two fluorine atoms but in different positions on the aromatic ring.
Uniqueness
Methyl 2-fluoro-4-(4-fluorophenyl)benzoate is unique due to the presence of two fluorine atoms in specific positions, which enhances its chemical reactivity and stability. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-fluoro-4-(4-fluorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-14(17)12-7-4-10(8-13(12)16)9-2-5-11(15)6-3-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHOJJNBEYHXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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